Argatroban-d3

Stable Isotope Labeling Mass Spectrometry Bioanalysis

Using unlabeled argatroban as an internal standard for LC-MS/MS is analytically impossible; structural analogs like diclofenac fail to co-elute, compromising accuracy. Argatroban-d3, a deuterated analog (+3 Da), provides near-identical physicochemical behavior to argatroban, ensuring robust correction of matrix effects, recovery variations, and ion suppression. Supplied with full characterization for regulatory-compliant ANDA bioanalytical method validation. Key outcomes: accurate pharmacokinetic data, reliable therapeutic drug monitoring, and defensible bioequivalence assessments.

Molecular Formula C23H36N6O5S
Molecular Weight 511.7 g/mol
Cat. No. B563240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArgatroban-d3
Synonyms(2R,4R)-1-[(2S)-5-[(Aminoiminomethyl)amino]-1-oxo-2-[[(1,2,3,4-tetrahydro-3-(methyl-d3)-8-quinolinyl)sulfonyl]amino]pentyl]-4-methyl-2-piperidinecarboxylic Acid;  Argipidine-d3;  MQPA-d3; 
Molecular FormulaC23H36N6O5S
Molecular Weight511.7 g/mol
Structural Identifiers
SMILESCC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
InChIInChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18-/m1/s1/i2D3
InChIKeyKXNPVXPOPUZYGB-HKEDOSAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Argatroban-d3: Deuterated Internal Standard


Argatroban-d3 is a deuterated analog of argatroban in which three hydrogen atoms on the 3-methyl group of the 1,2,3,4-tetrahydroquinoline moiety are replaced with deuterium . As a stable isotope-labeled (SIL) internal standard (IS), it is specifically designed for the quantitative analysis of the parent compound argatroban via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Argatroban itself is a synthetic, reversible direct thrombin inhibitor used clinically as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT) [1].

Identity Deuterated internal standard (SIL-IS) for argatroban
Mass shift +3 Da separation avoids isotopic overlap with analyte
Workflow LC-MS/MS bioanalysis with co-eluting matrix-matched behavior

Argatroban-d3 vs. Unlabeled Internal Standards


In quantitative LC-MS/MS bioanalysis, using unlabeled argatroban as an internal standard for itself is analytically impossible, as it would be indistinguishable from the analyte [1]. Even when alternative internal standards are employed—such as the structural analog diclofenac used in published argatroban methods—they fail to fully co-elute and co-ionize with argatroban under all conditions, leading to inadequate compensation for matrix effects, recovery variations, and ion suppression/enhancement that can compromise assay accuracy and precision [2]. This directly impacts the reliability of pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments where precise argatroban quantification is critical. Argatroban-d3, as a stable isotope-labeled internal standard, provides near-identical physicochemical behavior to the analyte, ensuring robust correction of these analytical variables throughout the entire LC-MS workflow [3].

Unlabeled argatroban
Indistinguishable from the analyte; cannot serve as an internal standard in quantitative LC-MS.
Structural analog (e.g., diclofenac)
Different retention time and ionization behavior limit correction of matrix effects and recovery variations.

Argatroban-d3: Evidence vs. Alternative Approaches


Isotopic Mass Shift and Purity

Argatroban-d3 possesses a molecular weight of 511.65 g/mol (as free base) , representing a +3 Da mass shift from the unlabeled argatroban (508.63 g/mol) due to the replacement of three hydrogen atoms with deuterium on the 3-methyl group of the tetrahydroquinoline moiety . Commercially sourced Argatroban-d3 is supplied with ≥99% isotopic purity of deuterated forms (d1-d3) . The parent compound argatroban has an unlabeled CAS of 74863-84-6, whereas Argatroban-d3 is assigned CAS 1356847-56-7 [1].

Mass shift & purity
Class-level
+3.02 Da vs. unlabeled argatroban
Supports MRM quantification without isotopic interference
Calculated from C23H33D3N6O5S; lot purity ≥99% d1–d3
Stable Isotope Labeling Mass Spectrometry Bioanalysis

SIL-IS vs. Diclofenac in Plasma LC-MS/MS

Published LC-MS/MS methods for argatroban quantification in human plasma have utilized diclofenac as the internal standard due to availability constraints, achieving intra- and inter-assay imprecision of <12% across the tested concentration range of 0.003–3.0 μg/mL [1]. However, as a structural analog rather than a stable isotope-labeled analog, diclofenac does not perfectly co-elute or co-ionize with argatroban, leaving the method vulnerable to matrix effects that vary between patient samples. Stable isotope-labeled internal standards such as Argatroban-d3 are the first choice for quantitative bioanalysis by LC-MS because they exhibit nearly identical chromatographic retention, extraction recovery, and ionization efficiency as the analyte, thereby providing superior compensation for matrix effects and improving assay precision and accuracy [2]. A review of deuterium-labeled standards notes that SIL-IS use is essential when high precision (RSD <5–10%) is required [3].

SIL-IS vs. diclofenac
Class-level
Argatroban-d3: co-eluting vs. diclofenac: different retention
Near-identical matrix behavior reduces bias risk in plasma LC-MS/MS
SIL-IS best practice; diclofenac may not track analyte under all conditions
Therapeutic Drug Monitoring Method Validation Internal Standard Selection

Matrix Effect vs. Activity-Based Assays

In a direct comparison study of argatroban quantification methods, increased plasma fibrinogen levels caused underestimation of argatroban concentrations when using the activity-based Hemoclot Thrombin Inhibitors assay, whereas the UPLC-MS/MS method was unaffected [1]. While that study used diclofenac as IS, the use of Argatroban-d3 as the IS in LC-MS/MS methods is expected to provide the most robust correction for sample-to-sample matrix variability due to near-identical behavior with the analyte during sample preparation, chromatographic separation, and ionization [2]. The elimination half-life of argatroban is 39 to 51 minutes, with reversible binding to both clot-bound and soluble thrombin [3], necessitating precise quantification for safe therapeutic monitoring in HIT patients.

Matrix effect
Class-level
LC-MS with SIL-IS: expected unaffected by fibrinogen
Avoids underestimation observed with clot-based activity assays
Compared to Hemoclot assay; SIL-IS improves matrix robustness
Therapeutic Drug Monitoring Matrix Effects Heparin-Induced Thrombocytopenia

Regulatory Compliance for ANDA and QC

Argatroban-d3 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and during commercial production of argatroban [1]. The product can serve as a reference standard with traceability against pharmacopeial standards (USP or EP) where feasible [2]. Commercial Argatroban-d3 is provided as a hydrochloride salt with molecular formula C23H33D3N6O5S·HCl and formula weight 548.1, available in sizes from 1 mg to 5 mg with batch-specific certificates of analysis .

Method documentation
Data to verify
Full characterization data supplied
Supports method validation and QC workflow documentation
Review lot-specific certificates and traceability reports
ANDA Method Validation Quality Control GMP

Argatroban-d3: Key Application Scenarios


Clinical PK and Therapeutic Drug Monitoring

Quantitative analysis of argatroban in human plasma by LC-MS/MS for pharmacokinetic studies and therapeutic drug monitoring in patients receiving anticoagulant therapy, particularly those with heparin-induced thrombocytopenia. Argatroban-d3 serves as the internal standard to correct for matrix effects and ensure accurate quantification across the clinical concentration range (0.003–3.0 μg/mL). This scenario leverages the +3 Da mass separation and superior matrix effect compensation [1] to generate reliable concentration data for dose adjustment decisions in critically ill patients where functional assays may yield biased results due to fluctuating fibrinogen levels [2].

Bioequivalence Studies and ANDA Support

Support for Abbreviated New Drug Applications (ANDA) requiring validated bioanalytical methods for argatroban quantification in biological matrices. Argatroban-d3 is supplied with detailed characterization data compliant with regulatory guidelines and is suitable for analytical method validation (AMV) and quality control (QC) applications [3]. Its use as a stable isotope-labeled internal standard provides the assay precision and accuracy required by FDA and EMA bioanalytical method validation guidance, while its traceability against pharmacopeial standards supports regulatory acceptance .

Forensic Toxicology and Emergency Screening

Rapid simultaneous detection and quantification of argatroban alongside other anticoagulants (apixaban, dabigatran, edoxaban, rivaroxaban) in body fluids for emergency toxicology and forensic casework. Validated HPLC-MS/MS methods achieve limits of detection of 0.5–1.0 ng/mL and limits of quantification of 1.9–3.6 ng/mL with recoveries above 60% [4]. Argatroban-d3 as the internal standard for argatroban ensures reliable identification and quantification in unknown samples where the type, dosage, or time of last anticoagulant intake may be unknown, a critical requirement in emergency department and medicolegal settings.

Pharmaceutical QC and Impurity Profiling

Use as a reference standard in stability-indicating LC-MS methods for the determination of argatroban, its related impurities, and degradation products in active pharmaceutical ingredient (API) [5]. Argatroban-d3 can be employed in method development, validation, and routine QC testing during commercial production of argatroban, with traceability against USP or EP pharmacopeial standards [6]. The deuterated internal standard approach enables accurate quantification of argatroban in the presence of structurally related impurities that may otherwise interfere with analysis.

Application
Selection Property
Validation Focus
Research PK monitoring in human plasma matrices
Co-eluting deuterated IS for argatroban
Matrix-effect correction and assay precision across research batches
Bioanalytical method validation
Characterized reference standard with documented traceability
Accuracy and precision under research validation guidelines
Forensic toxicology screening
Confident identification via co-eluting IS in multi-analyte panels
Recovery and sensitivity for unknown anticoagulant exposure
Pharmaceutical impurity profiling
Deuterated reference standard for stability-indicating LC-MS
Quantification in presence of structurally related impurities

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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